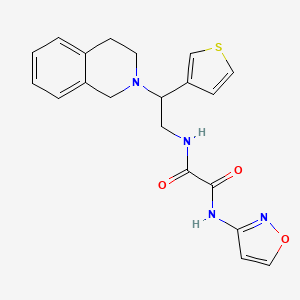

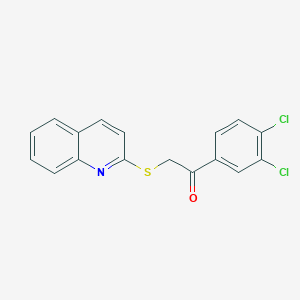

3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceutical drugs . The molecule also contains a 1,2,3,4-tetrahydroquinoline ring, which is a structural motif found in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Pictet-Spengler reaction , followed by the attachment of the benzamide moiety. The ethoxy groups on the benzene ring could be introduced through a Williamson ether synthesis or a similar method.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring and the benzene ring would likely contribute to the rigidity of the molecule, while the ethoxy and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the ethoxy groups, and the tetrahydroquinoline ring. The amide could undergo hydrolysis under acidic or basic conditions, while the ethoxy groups could be cleaved by strong acids. The tetrahydroquinoline ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the flexibility of the structure could all influence properties like solubility, melting point, and stability .Scientific Research Applications

Synthesis Techniques

Research on synthesizing heterocyclic compounds incorporating the isoquinoline moiety demonstrates advanced methods in creating complex organic structures, which can be foundational for developing pharmaceuticals and materials. For example, Tayseer A. Abdallah et al. (2009) described synthesizing tetra- and penta-heterocyclic compounds with an isoquinoline component, showcasing the chemical versatility and potential for diverse applications, including drug development and material science (Abdallah, Hassaneen, & Abdelhadi, 2009).

Receptor Binding Studies

Research on benzamide analogs, such as the study by Jinbin Xu et al. (2005), focuses on understanding the binding affinity to sigma-2 receptors, which are significant in cancer research and neurological studies. This research provides insights into the structure-activity relationships necessary for designing compounds with potential therapeutic benefits (Xu et al., 2005).

Antimicrobial and Anticancer Activities

Compounds similar to "3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" have been evaluated for their potential antimicrobial and anticancer activities. For instance, H. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, assessing their effectiveness against various microorganisms. This area of research is crucial for developing new treatments for infections and cancer (Bektaş et al., 2007).

Drug Development and Pharmacological Potential

The development of new drugs often involves exploring the pharmacological potential of novel compounds. Research into sigma receptors, as highlighted by R. Xu et al. (2007), investigates the therapeutic possibilities of tetrahydroisoquinolinyl benzamides, contributing to our understanding of receptor-ligand interactions and their implications for drug design (Xu, Lever, & Lever, 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3,4,5-triethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O4/c1-5-29-22-16-20(17-23(30-6-2)24(22)31-7-3)25(28)26-13-12-18-10-11-21-19(15-18)9-8-14-27(21)4/h10-11,15-17H,5-9,12-14H2,1-4H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZFUORYLKUBAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2608415.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide](/img/structure/B2608417.png)

![2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2608423.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2608424.png)

![1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2608432.png)